Specific Scientific Field: This application falls under the field of Medicinal Chemistry .
Summary of the Application: Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . “6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde” is a type of imidazopyridine and has been used in the development of antituberculosis agents .
Results or Outcomes: Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Further exploration of substituents at C2 and C6 positions identified a compound with significantly improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb with good microsomal stability (t 1/2 – human 83 min and mouse 63 min) .
Specific Scientific Field: This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application: Substituted imidazo[1,2-a]pyridines, which include “6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde”, have a broad spectrum of biological activity and can be used as antibacterial and antifungal agents .
Summary of the Application: Substituted imidazo[1,2-a]pyridines, which include “6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde”, have been used as anti-inflammatory drugs .
Summary of the Application: Substituted imidazo[1,2-a]pyridines, which include “6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde”, have been used as antiviral drugs .
Specific Scientific Field: This application falls under the field of Oncology .
Summary of the Application: Substituted imidazo[1,2-a]pyridines, which include “6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde”, have been proposed for the treatment of cancer .
Specific Scientific Field: This application falls under the field of Cardiology .
Summary of the Application: Substituted imidazo[1,2-a]pyridines, which include “6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde”, have been proposed for the treatment of cardiovascular diseases .
6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic organic compound characterized by its imidazo and pyridine structures. Its molecular formula is C15H12N2O, with a molecular weight of 236.27 g/mol. The compound features a methyl group and a phenyl group attached to the imidazo ring, along with an aldehyde functional group at the 3-position of the pyridine ring. This unique structure contributes to its chemical reactivity and biological activity, making it of interest in various fields, including medicinal chemistry and proteomics research .
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde exhibits notable biological activities. It has been investigated for its potential as an anticancer agent due to its ability to interact with biological targets involved in cell proliferation and apoptosis. Additionally, studies suggest that it may possess antimicrobial properties, although further research is needed to fully elucidate its mechanisms of action and therapeutic potential .
Several synthesis methods have been developed for 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde:
These methods allow for the efficient production of the compound in laboratory settings.
6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde finds applications in various domains:
Interaction studies involving 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with enzymes and receptors involved in cancer pathways, potentially inhibiting their activity and leading to antiproliferative effects. Further research is necessary to characterize these interactions quantitatively and understand their implications for therapeutic use .
Several compounds share structural similarities with 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, including:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | Similar imidazo-pyridine structure; different substitution pattern | Different position of methyl group |
| 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde | Lacks methyl substitution; retains phenyl and aldehyde groups | No methyl group; different biological activity profile |
| 4-Methylquinoline | Contains a quinoline core; lacks imidazole functionality | Different ring structure; varied reactivity |
These compounds illustrate the diversity within this chemical class while highlighting how specific substitutions can influence biological activity and chemical properties. The unique combination of the imidazole and pyridine rings in 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde distinguishes it from these similar compounds, particularly regarding its potential applications in medicinal chemistry and proteomics research.